1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-12,15-16H,13-14H2,1H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGMZDHFMAHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with 4-methoxyphenethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenethyl groups, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its role in modulating biological pathways, including those involved in cell proliferation and apoptosis.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit specific enzymes or receptors involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell growth, survival, and apoptosis.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrazine
The replacement of pyridine with pyrazine (as in 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification resulted in cytostatic activity against non-small cell lung cancer (NSCLC) cell lines, suggesting enhanced selectivity for proliferative pathways compared to pyridine-based analogs .
Imidazo[1,2-a]pyridine vs. Benzo[d]imidazole
However, bulkier structures may reduce membrane permeability, as observed in reduced antitumor efficacy against HeLa cells compared to simpler imidazo[1,2-a]pyridines .
Substituent Effects
Methoxyphenethyl vs. Chlorophenyl Groups
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea () replaces the methoxy group with electron-withdrawing Cl atoms. This substitution increases molecular weight (377.27 g/mol vs.
Methoxy vs. Trifluoromethoxy Groups
Patented compounds with trifluoromethoxy substituents (e.g., [4-(trifluoromethoxy)phenyl] derivatives in ) demonstrate enhanced metabolic stability due to the fluorine atoms’ resistance to oxidative degradation. However, the methoxy group in the target compound may offer a balance between stability and synthetic accessibility .
Mechanistic and Pharmacokinetic Insights
- Anticancer Activity : Imidazo[1,2-a]pyridine derivatives in showed IC₅₀ values <10 µM against HeLa and MDA-MB-231 cells, comparable to adriamycin. The urea linkage in the target compound may similarly disrupt kinase signaling or DNA repair mechanisms .
- Solubility : The 4-methoxyphenethyl group likely improves solubility (logP ~2–3) compared to chlorinated analogs (logP ~3–4), as inferred from molecular weights and substituent polarity .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for related ureas (e.g., condensation of aldehydes with diamines), as described in and , ensuring scalability .
Biological Activity
The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 320.39 g/mol. The compound features an imidazo[1,2-a]pyridine ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of cell proliferation.
- Antimicrobial Properties : These derivatives have demonstrated effectiveness against both bacterial and fungal strains.
- Anti-inflammatory Effects : Certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by structural modifications. Key factors that affect their activity include:
- Substituents on the Imidazo Ring : Variations in the nitrogen positioning and the presence of electron-withdrawing or donating groups can enhance or diminish biological potency.
- Linker Variations : The type and length of the linker connecting the imidazo[1,2-a]pyridine to other pharmacophores can alter bioavailability and target specificity.
Case Studies and Research Findings
Recent studies have highlighted the biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Antitumor Activity : A study reported that an imidazo[1,2-a]pyridine derivative exhibited significant antiproliferative effects on HeLa and SW620 cancer cell lines with IC50 values ranging from 1.8 to 3.2 μM. These findings suggest that structural modifications can enhance selectivity towards cancer cells .
- Antimicrobial Activity : Another investigation revealed that certain derivatives displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring was linked to increased antimicrobial potency .
- Anti-inflammatory Effects : Research indicated that some derivatives could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 = 1.8 - 3.2 μM against HeLa/SW620 | |
| Antibacterial | Effective against Gram-positive/negative | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What are the recommended synthetic routes for 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea, and what critical reaction parameters influence yield?
Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine-containing ureas typically involves multi-step protocols. A validated approach includes:
- Cyclization : Reacting aminopyridines with chloro ketones (e.g., 6a,b) under controlled temperatures (60–100°C) to form the imidazo[1,2-a]pyridine core .
- Urea Formation : Coupling the imidazo[1,2-a]pyridine intermediate with a 4-methoxyphenethyl isocyanate or via a carbodiimide-mediated reaction with amines. Solvent choice (e.g., DMF or THF) and catalyst (e.g., Hünig’s base) significantly impact yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Critical Parameters : - Temperature control during cyclization (prevents side reactions).
- Stoichiometric ratios of reactants (excess isocyanate improves urea formation).
- Moisture-sensitive steps require anhydrous conditions .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Key peaks include aromatic protons (δ 6.8–8.5 ppm), urea NH signals (δ 9.5–10.5 ppm), and methoxy groups (δ ~3.8 ppm). For example, tert-butyl urea analogs show distinct NH resonances at δ 10.0–10.5 ppm .
- 13C NMR : Carbonyl carbons (urea: δ ~155–160 ppm), imidazo[1,2-a]pyridine carbons (δ ~110–150 ppm) .
- X-ray Crystallography :
- Single-crystal analysis reveals hydrogen bonding (N–H⋯O/N) and π-π stacking interactions in the imidazo[1,2-a]pyridine core. CCDC references (e.g., 1426925) provide structural validation .
Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to confirm regioisomeric purity .
- Single-crystal analysis reveals hydrogen bonding (N–H⋯O/N) and π-π stacking interactions in the imidazo[1,2-a]pyridine core. CCDC references (e.g., 1426925) provide structural validation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : In airtight containers under inert gas (N2/Ar), protected from light and moisture. Store at 2–8°C for long-term stability .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust; use HEPA-filtered masks .
- Emergency Response :
Advanced: How can computational modeling predict physicochemical properties like solubility and LogP for this compound?
Methodological Answer:
- Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta to calculate:
- Molecular Dynamics (MD) : Simulate solvation behavior in lipid bilayers to assess membrane permeability.
Validation : Cross-check predictions with experimental HPLC-derived LogD (pH 7.4) and shake-flask solubility assays .
Advanced: What strategies resolve contradictions in biological activity data (e.g., cytoprotective vs. lack of antisecretory effects)?
Methodological Answer:
- Mechanistic Studies :
- In vitro assays : Test compound effects on gastric H+/K+-ATPase (antisecretory activity) and cellular stress markers (e.g., HSP70 for cytoprotection) .
- Dose-response curves : Identify non-linear relationships; e.g., cytoprotection may occur at lower doses (EC50 ~10 µM) vs. higher toxicity thresholds .
- Pathway Analysis : Use transcriptomics (RNA-seq) to map off-target effects. For example, imidazo[1,2-a]pyridines may activate Nrf2/ARE pathways (cytoprotection) without modulating proton pumps .
Data Integration : Combine in vivo rat models (e.g., gastric fistula) with organoid-based screens to decouple tissue-specific effects .
Advanced: What structure-activity relationship (SAR) insights guide optimization of imidazo[1,2-a]pyridine-based ureas?
Methodological Answer:
- Key Modifications :
- Imidazo[1,2-a]pyridine Core : Electron-withdrawing groups (e.g., -CN at position 2) enhance metabolic stability but reduce solubility .
- Urea Linker : Replacing oxygen with sulfur (thiourea) improves potency in kinase inhibition assays but increases toxicity .
- 4-Methoxyphenethyl Group : Para-methoxy enhances lipophilicity and target binding (e.g., CDK2 inhibition) .
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
